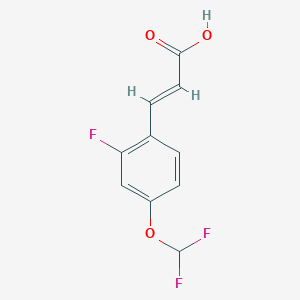
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is an organic compound characterized by the presence of a trifluoromethyl group, an amino group, and a phenolic hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with a trifluoroacetaldehyde derivative, followed by the introduction of an amino group. One common method involves the use of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine as a key intermediate. The reaction proceeds under mild conditions, often in the presence of a base such as lithium diisopropylamide, to yield the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenols and amines.
Aplicaciones Científicas De Investigación
2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can participate in redox reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
- 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
- 5-(1-Amino-2,2,2-trifluoroethyl)thiazolo[3,2-b][1,2,4]triazoles
Comparison: 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2-(1-amino-2,2,2-trifluoroethyl)-4-methylphenol |
InChI |
InChI=1S/C9H10F3NO/c1-5-2-3-7(14)6(4-5)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3 |
Clave InChI |
UXSADAGABNEDJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)




![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)




